N-(2,4-difluorophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide
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Overview
Description
“N-(2,4-difluorophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide” is a synthetic organic compound that belongs to the class of amides. It features a difluorophenyl group, a nitro-substituted triazole ring, and a butanamide backbone. Compounds with such structures are often investigated for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,4-difluorophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: Starting with a suitable precursor, the triazole ring can be formed through a cyclization reaction involving hydrazine and an appropriate nitrile.
Nitration: The triazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Amide Formation: The difluorophenyl group is introduced via a coupling reaction with a butanoyl chloride derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the triazole ring can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of halogen or other substituents on the aromatic ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its anticancer properties due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of “N-(2,4-difluorophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide” involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, generating reactive oxygen species that can damage cellular components. The triazole ring may interact with enzymes or receptors, inhibiting their function and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-4-(1H-1,2,4-triazol-1-yl)butanamide: Lacks the nitro group, which may result in different biological activities.
N-(2,4-difluorophenyl)-4-(3-amino-1H-1,2,4-triazol-1-yl)butanamide: Contains an amino group instead of a nitro group, potentially altering its reactivity and interactions.
Uniqueness
“N-(2,4-difluorophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide” is unique due to the presence of both the difluorophenyl group and the nitro-substituted triazole ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-(3-nitro-1,2,4-triazol-1-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N5O3/c13-8-3-4-10(9(14)6-8)16-11(20)2-1-5-18-7-15-12(17-18)19(21)22/h3-4,6-7H,1-2,5H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISCYDFQXDAOTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CCCN2C=NC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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